molecular formula C9H13BO3 B1395914 (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid CAS No. 955369-43-4

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Cat. No.: B1395914
CAS No.: 955369-43-4
M. Wt: 180.01 g/mol
InChI Key: GWCVKWLBDVTRQX-UHFFFAOYSA-N
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Description

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction of Phenylboronic Acid with Triphenylphosphine Oxide: Phenylboronic acid reacts with triphenylphosphine oxide to form triphenylphosphine oxide ester of phenylboronic acid.

    Addition of Chloromethane and 2-Chloropropanol: Chloromethane and 2-chloropropanol are added to the reaction mixture, resulting in the formation of 2-chloro-2-methylpropanol phenylboronic acid triphenylphosphine oxide ester.

    Reaction under Alkaline Conditions: The intermediate product is then reacted with phenylboronic acid under alkaline conditions to yield (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The hydroxypropan-2-yl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions.

    Biology: The compound is employed in the development of fluorescent probes and sensors for biological molecules.

    Industry: The compound is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the hydroxypropan-2-yl group.

    (4-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: A similar compound with the hydroxypropan-2-yl group in a different position on the phenyl ring.

    (3-(2-Hydroxyethyl)phenyl)boronic Acid: A compound with a hydroxyethyl group instead of hydroxypropan-2-yl.

Properties

IUPAC Name

[3-(2-hydroxypropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCVKWLBDVTRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703088
Record name [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955369-43-4
Record name [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 33 mL of 1.66 M n-butyllithium/hexane solution was dropwise added to tetrahydrofuran (200 mL) solution of the obtained compound at −60° C. or lower, and stirred for 20 minutes. 11.08 mL of triisopropoxyborane was added to the reaction liquid, and stirred for 30 minutes. Water was added to the reaction liquid, washed with diethyl ether, and the resulting aqueous layer was made acidic with aqueous 10% phosphoric acid solution. This was extracted with ethyl acetate, washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the resulting crystal was collected to obtain 3.13 g of the entitled compound as a white solid.
Name
n-butyllithium hexane
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
11.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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